
Carbamic acid, 2,4-dichlorophenyl-, pyrrolidinyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, 2,4-dichlorophenyl-, pyrrolidinyl ester is a chemical compound with the molecular formula C11H12Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamic acid group, a 2,4-dichlorophenyl group, and a pyrrolidinyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 2,4-dichlorophenyl-, pyrrolidinyl ester typically involves the reaction of 2,4-dichlorophenyl isocyanate with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The production process is designed to be efficient and cost-effective, ensuring the availability of the compound for various applications.
化学反応の分析
Types of Reactions
Carbamic acid, 2,4-dichlorophenyl-, pyrrolidinyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Carbamic acid, 2,4-dichlorophenyl-, pyrrolidinyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
作用機序
The mechanism of action of carbamic acid, 2,4-dichlorophenyl-, pyrrolidinyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester
- Carbamic acid, diethyl-, 2,4-dichlorophenyl ester
- Carbamic acid, (2,4-dichlorophenyl)-, phenyl ester
Uniqueness
Carbamic acid, 2,4-dichlorophenyl-, pyrrolidinyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the 2,4-dichlorophenyl group and the pyrrolidinyl ester group makes it particularly interesting for various applications, setting it apart from other similar compounds.
特性
CAS番号 |
69766-74-1 |
|---|---|
分子式 |
C11H12Cl2N2O2 |
分子量 |
275.13 g/mol |
IUPAC名 |
pyrrolidin-1-yl N-(2,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H12Cl2N2O2/c12-8-3-4-10(9(13)7-8)14-11(16)17-15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16) |
InChIキー |
FLHDOVJPDYHPPV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)OC(=O)NC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


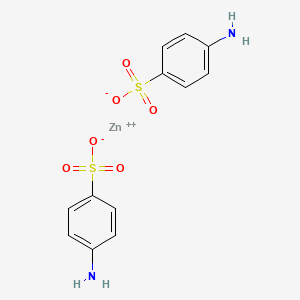
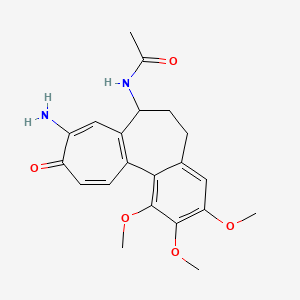
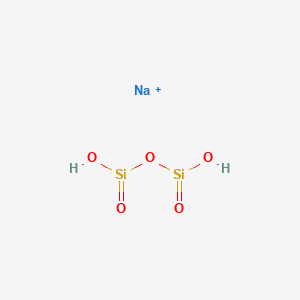
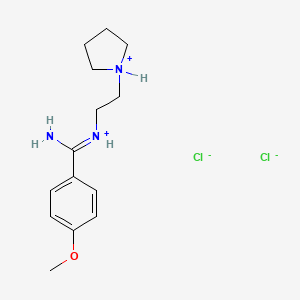
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)

![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B13760569.png)
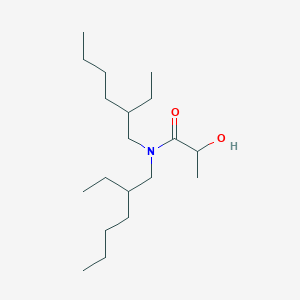
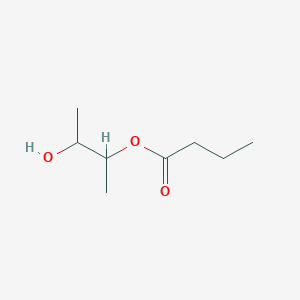
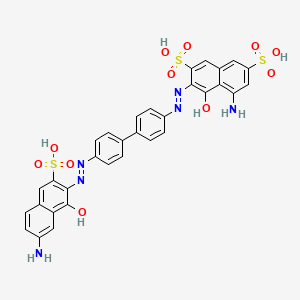
![Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B13760591.png)
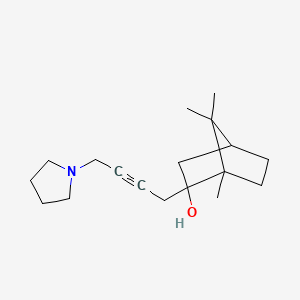
![[6-[[3-Chloro-4-(methylamino)phenyl]imino]-4-methyl-3-oxocyclohexa-1,4-dien-1-yl]urea](/img/structure/B13760594.png)

